2-[1-cyclopentyl-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol
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Overview
Description
2-[1-cyclopentyl-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a cyclopentyl group and a phenyl-pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-cyclopentyl-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of phenylhydrazine with an appropriate diketone under acidic conditions.
Substitution on Piperazine: The piperazine ring is then substituted with the pyrazole moiety using a nucleophilic substitution reaction.
Cyclopentyl Group Addition: The cyclopentyl group is introduced via a Grignard reaction or other suitable alkylation methods.
Ethanol Group Addition: Finally, the ethanol group is added through a reduction reaction, often using lithium aluminum hydride (LiAlH4) or similar reducing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[1-cyclopentyl-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Hydrolysis: Smaller organic fragments.
Scientific Research Applications
2-[1-cyclopentyl-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-cyclopentyl-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Dichloroaniline: A compound used in the synthesis of dyes and agrochemicals.
Uniqueness
2-[1-cyclopentyl-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[1-cyclopentyl-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c26-13-10-20-16-24(11-12-25(20)19-8-4-5-9-19)15-18-14-22-23-21(18)17-6-2-1-3-7-17/h1-3,6-7,14,19-20,26H,4-5,8-13,15-16H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVXCKVXBODCOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2CCO)CC3=C(NN=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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